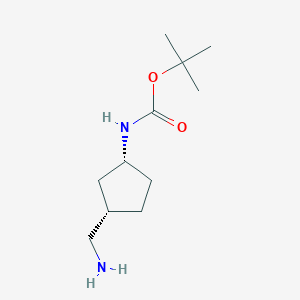

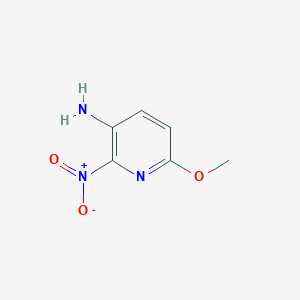

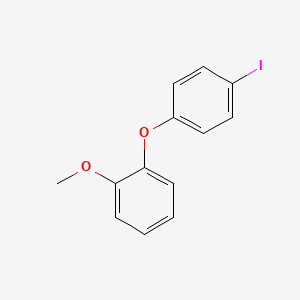

![molecular formula C11H14N4S B3043480 4-(1,4-二氮杂环己-1-基)噻吩并[2,3-d]嘧啶 CAS No. 874781-96-1](/img/structure/B3043480.png)

4-(1,4-二氮杂环己-1-基)噻吩并[2,3-d]嘧啶

描述

“4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine” is a heterocyclic compound with a diazepine ring and a thienopyrimidine ring in its structure. It is a derivative of pyrimidine, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidines, including “4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine”, has been described in various studies. One effective method reported involves 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis

The molecular structure of “4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine” includes a diazepine ring and a thienopyrimidine ring. Pyrimidine derivatives, including this compound, are known to have diverse biological potential .Chemical Reactions Analysis

Pyrimidine derivatives, including “4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine”, have shown promising anticancer activity. These compounds exert their effects through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Physical And Chemical Properties Analysis

The molecular formula of “4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine” is C11H14N4S, and its molecular weight is 234.32 g/mol.科学研究应用

合成和反应性

4-(1,4-二氮杂环己-1-基)噻吩并[2,3-d]嘧啶属于较广泛的 1,4-二氮杂环类,后者是两个含氮的七元杂环化合物。这些化合物以广泛的生物活性而闻名,其合成、反应和生物评价已活跃进行了数十年。1,4-二氮杂环的重要性,包括类似于 4-(1,4-二氮杂环己-1-基)噻吩并[2,3-d]嘧啶的衍生物,源于它们的抗精神病、抗焦虑、驱虫、抗惊厥、抗菌、抗真菌和抗癌特性。这使得它们对制药应用具有相当大的兴趣 (Rashid 等,2019)。

在药物化学中的作用

与研究主题密切相关的噻吩并[2,3-d]嘧啶支架的存在在药物化学中起着举足轻重的作用。它作为生物活性分子中的结构单元,证明了呋喃基和噻吩基取代的核碱基、核苷及其类似物在该领域的重要性。涉及杂芳环(如噻吩基)的修饰已显示出对嘌呤和嘧啶核碱基及其衍生物的生物活性产生影响,从而产生具有优化的抗病毒、抗肿瘤、抗分枝杆菌或抗帕金森病作用的化合物 (Ostrowski, 2022)。

合成途径和催化

吡喃嘧啶衍生物的合成,包括类似于 4-(1,4-二氮杂环己-1-基)噻吩并[2,3-d]嘧啶的结构,由于其更广泛的合成应用和生物利用度而受到广泛研究。有机催化剂、金属催化剂和纳米催化剂等杂化催化剂在这些支架的合成中的利用突出了它们在医药和制药行业广泛的适用性。这些研究为开发具有显着生物活性的新型先导分子开辟了途径 (Parmar, Vala, & Patel, 2023)。

生物学意义和活动

1,4-二氮杂环衍生物,包括具有噻吩并[2,3-d]嘧啶部分的衍生物,与多种生物活性相关,这对于它们在制药行业的探索至关重要。从抗精神病到抗癌作用的广泛生物活性凸显了这些化合物用于治疗的潜力。它们在药物设计中的作用以及作为药物化学中生物活性分子的组成部分,特别是在核碱基和核苷的背景下,强调了它们在旨在发现新疗法的科学研究中的相关性 (Rashid 等,2019)。

作用机制

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to inhibit phosphatidylinositol-3-kinase (pi3k) and epidermal growth factor receptor (egfr) . These targets play crucial roles in cell proliferation and survival, making them important targets in cancer therapy.

Mode of Action

Thieno[3,2-d]pyrimidines are known to interact with their targets (like pi3k and egfr) by binding to the atp-binding pocket, thereby inhibiting the kinase activity . This inhibition disrupts the downstream signaling pathways, leading to reduced cell proliferation and survival.

Biochemical Pathways

The PI3K/Akt signaling pathway is one of the key pathways affected by thieno[3,2-d]pyrimidines . Inhibition of PI3K leads to a decrease in the production of PIP3, a critical secondary messenger. This results in the inactivation of Akt, a serine/threonine-specific protein kinase. Akt inactivation disrupts several downstream processes, including cell cycle progression, apoptosis, and cell migration.

Result of Action

The inhibition of pi3k and egfr by thieno[3,2-d]pyrimidines can lead to reduced cell proliferation and increased apoptosis . This makes them potential candidates for cancer therapy.

未来方向

Future research could focus on further exploring the anticancer potential of “4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine” and its derivatives. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

4-(1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-3-12-4-6-15(5-1)10-9-2-7-16-11(9)14-8-13-10/h2,7-8,12H,1,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVSVRKWGWNXLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C3C=CSC3=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

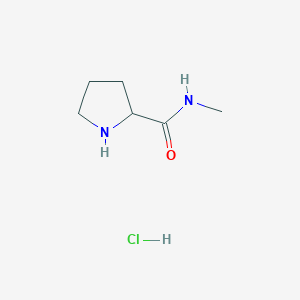

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3043401.png)

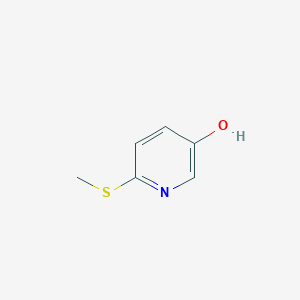

![1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3043413.png)

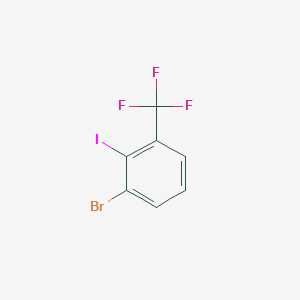

![(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B3043417.png)